molecular formula C20H28N4 B12601219 (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine CAS No. 628298-01-1

(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine

Cat. No.: B12601219
CAS No.: 628298-01-1
M. Wt: 324.5 g/mol
InChI Key: UQDMGKOUFWZGSA-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and biology. Its unique structure, featuring two aminophenyl groups attached to a cyclohexane ring, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with benzylamine derivatives under specific conditions. The reaction is often catalyzed by transition metals and requires precise control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable for producing enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. Its unique structure allows for the exploration of new drug candidates and biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aminophenyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N~1~,N~2~-Bis[(2-hydroxyphenyl)methyl]cyclohexane-1,2-diamine: Similar structure but with hydroxy groups instead of amino groups.

    (1R,2R)-N~1~,N~2~-Bis[(2-methylphenyl)methyl]cyclohexane-1,2-diamine: Similar structure but with methyl groups instead of amino groups.

Uniqueness

(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine is unique due to its specific chiral configuration and the presence of aminophenyl groups

Properties

CAS No.

628298-01-1

Molecular Formula

C20H28N4

Molecular Weight

324.5 g/mol

IUPAC Name

(1R,2R)-1-N,2-N-bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine

InChI

InChI=1S/C20H28N4/c21-17-9-3-1-7-15(17)13-23-19-11-5-6-12-20(19)24-14-16-8-2-4-10-18(16)22/h1-4,7-10,19-20,23-24H,5-6,11-14,21-22H2/t19-,20-/m1/s1

InChI Key

UQDMGKOUFWZGSA-WOJBJXKFSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2N)NCC3=CC=CC=C3N

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2N)NCC3=CC=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.